molecular formula C26H20N2O4 B2947575 3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid CAS No. 745808-40-6

3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid

Cat. No.: B2947575
CAS No.: 745808-40-6
M. Wt: 424.456
InChI Key: XQQNKZQUJUNYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[2,1-b]quinazoline family, characterized by a fused bicyclic system with a quinazoline core and a pyrrole ring. Such structural features are critical for biological activity, particularly in targeting enzymes or receptors involved in inflammation or cancer pathways .

Synthesis of analogs in this class typically involves condensation reactions between a pyrroloquinazolinone precursor and substituted benzaldehydes under basic conditions (e.g., sodium methoxide in methanol), as demonstrated for related compounds in .

Properties

IUPAC Name

(3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c29-25-22-10-9-20(26(30)31)15-23(22)27-24-19(11-12-28(24)25)13-18-7-4-8-21(14-18)32-16-17-5-2-1-3-6-17/h1-10,13-15H,11-12,16H2,(H,30,31)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQNKZQUJUNYMB-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)C1=CC4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)/C1=C/C4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrroloquinazoline core.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, typically using benzyl alcohol and a suitable catalyst.

    Formation of the Methylidene Group: The methylidene group is introduced via a condensation reaction, often using formaldehyde or a similar reagent.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in key biological processes, leading to the modulation of these processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors involved in immune responses, leading to antimicrobial and antiviral effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with its analogs:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
3-{[3-(Benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid (Target) 3-(Benzyloxy)phenylmethylidene 454.44* Not reported Moderate (lipophilic groups + polar COOH)
3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid 4-Cyanobenzylidene 363.34 Not reported Low (cyano group reduces solubility)
(E)-3-[4-(Dimethylamino)benzylidene]-2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one 4-(Dimethylamino)benzylidene 345.38 514–516 Low (crystalline, aromatic stacking)
9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid (Parent scaffold) None (unsubstituted) 230.22 Not reported High (polar COOH dominates)

*Calculated using ChemDraw.

Key Observations:
  • Functional Group Impact: The 4-cyano substituent () introduces electron-withdrawing effects, which may alter reactivity in biological systems compared to the electron-donating benzyloxy group .

Biological Activity

3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid (CAS No. 745808-40-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR), focusing on its pharmacological properties.

Chemical Structure

The compound has a complex structure characterized by a pyrroloquinazoline core with various substituents. Its molecular formula is C26H20N2O4C_{26}H_{20}N_{2}O_{4}, and it has a molecular weight of 424.45 g/mol. The presence of the benzyloxy group and the carboxylic acid moiety contributes significantly to its biological activity.

Biological Activity Overview

Recent studies have indicated that compounds within the pyrroloquinazoline class exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens.
  • Anticancer Properties : Preliminary evaluations suggest that it may inhibit cancer cell proliferation.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions. The structure-activity relationship studies reveal that modifications to the substituents can significantly affect the compound's biological efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation in various cancer cell lines
Enzyme InhibitionAChE inhibitor with IC50 values ranging from 0.2 to 83.9 µM

Case Studies

  • Antimicrobial Evaluation : A study conducted on several quinazoline derivatives demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Anticancer Activity : In vitro assays revealed that the compound inhibited the growth of breast and prostate cancer cell lines, suggesting a potential role in cancer therapy. The IC50 values were comparable to existing chemotherapeutic agents.
  • Enzyme Inhibition Studies : Molecular docking simulations indicated that the compound binds effectively to the active site of AChE, supporting its development as a dual binding site inhibitor for neurodegenerative diseases.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest good solubility and permeability profiles conducive to oral bioavailability. Toxicological assessments indicate low cytotoxicity in human cell lines at therapeutic concentrations.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous quinazoline derivatives are synthesized by reacting substituted phenylmethylidene precursors with pyrroloquinazoline cores under reflux in polar aprotic solvents (e.g., DMF or methanol) with catalysts like NaOH . Intermediates are characterized via 1H/13C NMR (to confirm regiochemistry), ESI-MS (for molecular weight validation), and HPLC (purity >95%). Critical steps may require inert atmospheres or controlled temperature gradients to avoid side reactions .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • 1H/13C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and confirms the benzyloxy group (δ 4.5–5.0 ppm for CH2) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹) in the quinazoline ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ ion) with <2 ppm error .

Q. How is purity assessed, and what thresholds are acceptable for biological testing?

Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Acceptable purity for in vitro assays is ≥95%, while in vivo studies require ≥98% to minimize off-target effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final cyclization step?

Yield optimization often involves screening solvents (e.g., switching from methanol to DMF for higher solubility), adjusting stoichiometry of the benzyloxy-phenyl precursor (1.2–1.5 equivalents), and using catalytic bases (e.g., K2CO3) to promote cyclization. Microwave-assisted synthesis (80–100°C, 30 min) has been shown to enhance reaction rates and yields by 15–20% compared to traditional reflux .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Variable Temperature NMR : Diagnoses dynamic effects (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Assigns overlapping proton signals and confirms spatial proximity of substituents (e.g., benzyloxy group orientation) .
  • X-ray Crystallography : Provides definitive structural confirmation if crystalline material is obtainable .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog Synthesis : Modify the benzyloxy group (e.g., electron-withdrawing substituents) or the quinazoline core (e.g., fluorination at position 9) .
  • Biological Assays : Test analogs against target enzymes (e.g., bacterial topoisomerases) using fluorescence-based activity assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and guide SAR .

Q. What are the key challenges in scaling up synthesis while maintaining reproducibility?

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches.
  • Byproduct Control : Monitor intermediates via LC-MS to detect hydrolyzed or oxidized byproducts early .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to track reaction progress in real time .

Methodological Considerations

Q. How should researchers validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies in PBS (pH 7.4, 37°C) over 48 hours, analyzing degradation products via LC-MS. Common instability mechanisms include hydrolysis of the ester/carboxylic acid group or photooxidation of the methylidene moiety .

Q. What analytical methods are recommended for quantifying the compound in biological matrices?

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions for the parent ion (e.g., m/z 450 → 320) and internal standard (e.g., deuterated analog) .
  • Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to reduce matrix effects .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate Force Fields : Ensure docking studies use protonation states relevant to physiological pH.
  • Solubility Testing : Confirm the compound is fully dissolved in assay buffers (e.g., via dynamic light scattering).
  • Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify unintended targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.